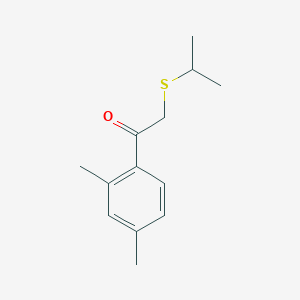
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C23H40O6S. It is a member of the sulfonate ester family and is characterized by its long alkyl chain and sulfonate group. This compound is typically used in organic synthesis as a reagent and intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves the reaction of 2-(2-(Decyloxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products
Nucleophilic Substitution: The major products are the substituted ethers, thioethers, or amines.
Hydrolysis: The major products are 2-(2-(Decyloxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The major product is 2-(2-(Decyloxy)ethoxy)ethanol.
Aplicaciones Científicas De Investigación
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and esters.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the substitution process. In biological systems, the compound can modify proteins and other biomolecules through esterification or alkylation reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-(Decyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Tetraethylene glycol p-toluenesulfonate
Uniqueness
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it useful in the synthesis of amphiphilic molecules. This distinguishes it from shorter-chain analogs like 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which are more hydrophilic.
Propiedades
Fórmula molecular |
C21H36O5S |
|---|---|
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
2-(2-decoxyethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H36O5S/c1-3-4-5-6-7-8-9-10-15-24-16-17-25-18-19-26-27(22,23)21-13-11-20(2)12-14-21/h11-14H,3-10,15-19H2,1-2H3 |
Clave InChI |
ZWKMEKHLMLZIDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


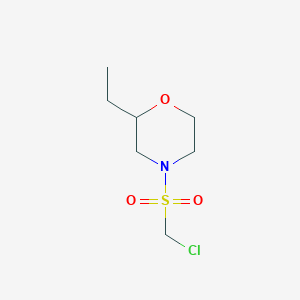

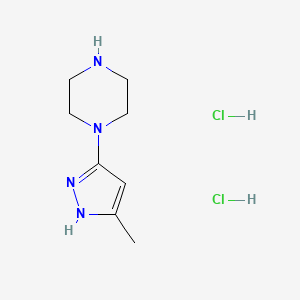
![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)
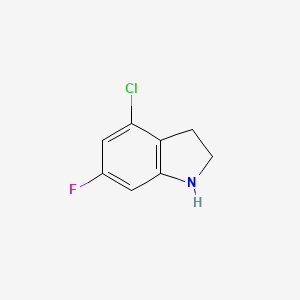
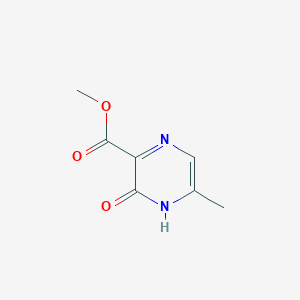
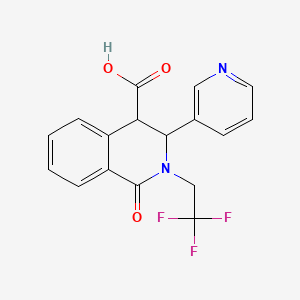
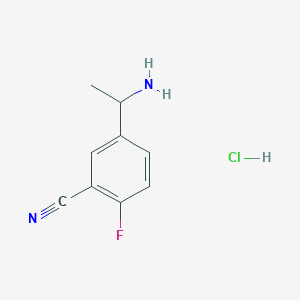
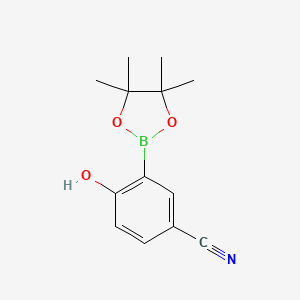
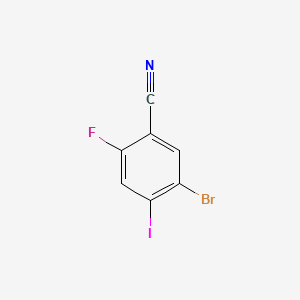
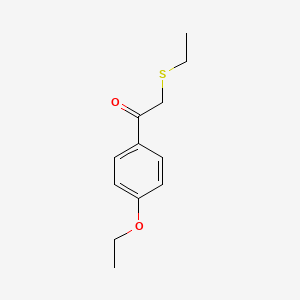

![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
